molecular formula C19H20N4O4S2 B11766743 4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11766743
M. Wt: 432.5 g/mol
InChI Key: XFNZOWJXBZXTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a morpholinosulfonylphenyl group

Preparation Methods

The synthesis of 4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and morpholinosulfonylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and methoxyphenyl precursors. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve specific temperatures and pH levels to ensure the desired product formation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to other triazole derivatives, 4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S2/c1-26-17-5-3-2-4-16(17)23-18(20-21-19(23)28)14-6-8-15(9-7-14)29(24,25)22-10-12-27-13-11-22/h2-9H,10-13H2,1H3,(H,21,28)

InChI Key

XFNZOWJXBZXTJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.